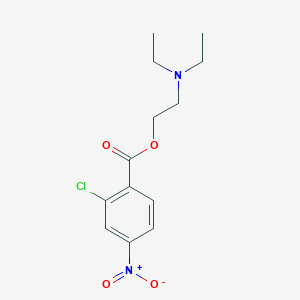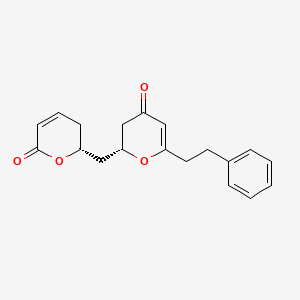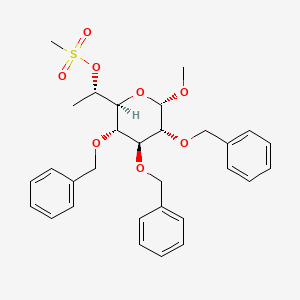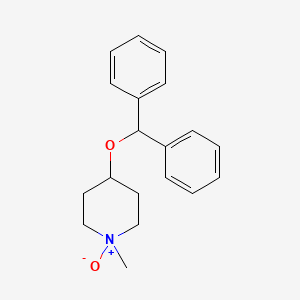
2,3,6,7-Tetrachloro-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrachloro-9H-xanthene is a chemical compound with the molecular formula C13H6Cl4O. It is a derivative of xanthene, a tricyclic aromatic compound. This compound is primarily used in research and testing due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including 2,3,6,7-Tetrachloro-9H-xanthene, typically involves the condensation of a salicylic acid with a phenol derivative. This reaction can be catalyzed by various agents such as zinc chloride or phosphoryl chloride, which help in dehydrating the reactants . Another method involves the use of aryl aldehydes with phenol derivatives, or salicylaldehydes with 1,2-dihaloarenes .
Industrial Production Methods
Industrial production methods for xanthene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of microwave heating to accelerate the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrachloro-9H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various halogenated xanthenes .
Applications De Recherche Scientifique
2,3,6,7-Tetrachloro-9H-xanthene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrachloro-9H-xanthene involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Known for its stability and unique chemical properties.
Xanthone: The parent compound of xanthene derivatives, known for its wide range of biological activities.
Azaxanthones: Nitrogen-containing derivatives of xanthene, which have shown promising pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrachloro substitution makes it more stable and reactive in certain chemical reactions compared to other xanthene derivatives .
Propriétés
Numéro CAS |
118516-13-5 |
|---|---|
Formule moléculaire |
C13H6Cl4O |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
2,3,6,7-tetrachloro-9H-xanthene |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h2-5H,1H2 |
Clé InChI |
SZCDKQUIJKNATR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)




![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)

